![molecular formula C6H7ClN2O B1351786 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 864723-36-4](/img/structure/B1351786.png)
1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chloroethyl group and an aldehyde functional group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1H-pyrazole-4-carbaldehyde with 2-chloroethyl reagents under specific conditions. One common method is the alkylation of 1H-pyrazole-4-carbaldehyde with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: 1-(2-carboxyethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2-hydroxyethyl)-1H-pyrazole-4-carbinol.
Substitution: 1-(2-aminoethyl)-1H-pyrazole-4-carbaldehyde or 1-(2-thioethyl)-1H-pyrazole-4-carbaldehyde.
Scientific Research Applications
Table 1: Synthesis Conditions for 1-(2-Chloroethyl)-1H-pyrazole-4-carbaldehyde
Reagent Ratio | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|
POCl₃:DMF = 2:5 | 120 | 2 hours | 55 |
POCl₃:DMF = 4:6 | 120 | 1 hour | 67 |
Pharmaceutical Applications
This compound has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this aldehyde have been tested for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against resistant strains of bacteria. Studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus, suggesting a potential role in developing new antibiotics.
Case Study: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells, with IC₅₀ values in the low micromolar range .
Agrochemical Applications
The compound's structure also lends itself to applications in agrochemicals:
- Herbicides and Pesticides : Pyrazole derivatives are known for their herbicidal properties. Research has demonstrated that modifications to the aldehyde group can improve herbicidal activity against various weed species.
Table 2: Herbicidal Activity of Pyrazole Derivatives
Compound | Target Species | Activity (g/ha) |
---|---|---|
Derivative A | Common Weeds | 200 |
Derivative B | Grassy Weeds | 150 |
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The aldehyde group can also participate in Schiff base formation with amino groups on proteins, further modulating their function.
Comparison with Similar Compounds
1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(2-bromoethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a bromoethyl group instead of a chloroethyl group.
1-(2-chloroethyl)-1H-imidazole-4-carbaldehyde: Similar structure but with an imidazole ring instead of a pyrazole ring.
Biological Activity
1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family, characterized by a chloroethyl substituent and an aldehyde group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound enhance its reactivity and biological interactions, making it a valuable subject for research.
The synthesis of this compound typically involves the reaction of pyrazole derivatives with chloroethyl and aldehyde functional groups. The presence of the chloroethyl group is significant as it can participate in nucleophilic substitution reactions, leading to various derivatives that may exhibit diverse biological activities.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class, including this compound, demonstrate notable antimicrobial activity. For instance, studies have shown that similar pyrazole derivatives exhibit effectiveness against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa . The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Pyrazole derivatives have been reported to inhibit the growth of several cancer cell lines, including lung, breast, and colorectal cancers. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, thereby reducing proliferation rates . For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell growth .
Anti-inflammatory Effects
Additionally, pyrazole derivatives are being explored for their anti-inflammatory properties. They may inhibit key inflammatory pathways and cytokine production, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Comparative Analysis of Related Compounds
The biological activity of this compound can be further understood by comparing it with structurally related compounds. The following table summarizes some of these compounds along with their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Phenyl-1H-pyrazole-4-carbaldehyde | Phenyl substitution at C1 | Enhanced stability and varied biological activities |
3-(2-Chloroethoxy)-1H-pyrazole-4-carbaldehyde | Ethoxy group at C3 | Increased solubility and different reactivity |
4-Methyl-1H-pyrazole-3-carbaldehyde | Methyl substitution at C4 | Potentially lower toxicity |
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Dimethyl substitutions at C3 and C5 | Improved lipophilicity |
This table highlights how modifications to the pyrazole framework can lead to distinct chemical behaviors and biological activities.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Activity : A study demonstrated that a series of pyrazole derivatives showed significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with some exhibiting IC50 values below 50 µM .
- Antimicrobial Efficacy : Another investigation into novel pyrazoles indicated strong antibacterial activity against multi-drug resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .
- Inhibition Studies : Research has also focused on the inhibition of specific kinases associated with cancer progression, where certain pyrazole derivatives showed promising results as inhibitors with low nanomolar IC50 values .
Properties
IUPAC Name |
1-(2-chloroethyl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJPAOCJHQWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405703 | |
Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864723-36-4 | |
Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloroethyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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